![molecular formula C8H15N5 B13318992 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13318992.png)
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that features a triazole ring attached to a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 1-methylpyrrolidine with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production .
化学反応の分析
Types of Reactions
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles.
科学的研究の応用
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The pyrrolidine moiety may enhance the compound’s binding affinity and selectivity towards its targets .
類似化合物との比較
Similar Compounds
- (S)-(+)-(1-Methylpyrrolidin-2-yl)methyl allyl sulfide
- N-Methyl-L-prolinol
- Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate
Uniqueness
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its combination of a triazole ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
特性
分子式 |
C8H15N5 |
|---|---|
分子量 |
181.24 g/mol |
IUPAC名 |
1-[(1-methylpyrrolidin-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H15N5/c1-12-4-2-3-7(12)5-13-6-8(9)10-11-13/h6-7H,2-5,9H2,1H3 |
InChIキー |
QNQRJJWPDXDXLT-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1CN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


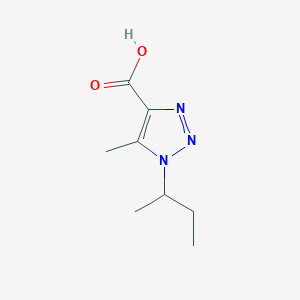
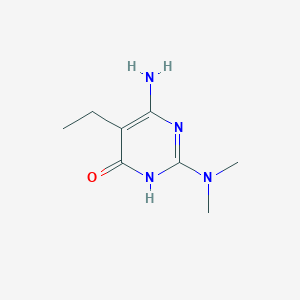
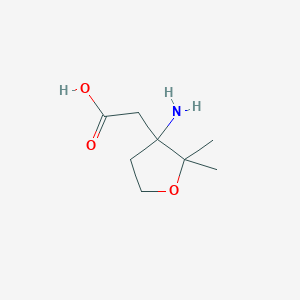
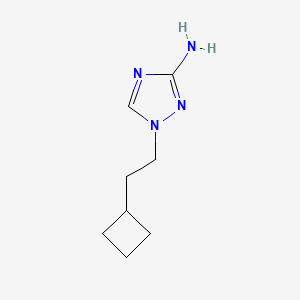
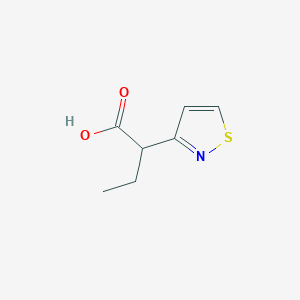
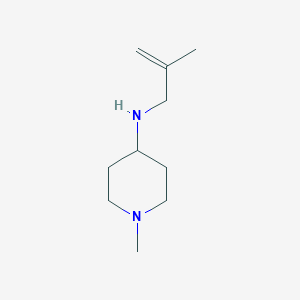
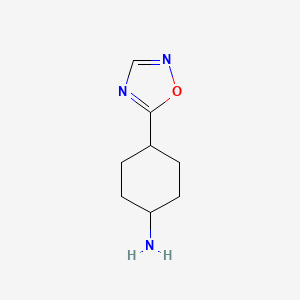
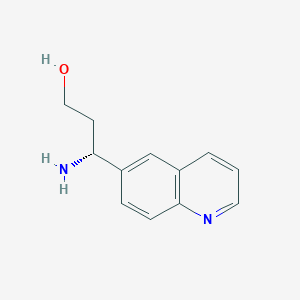
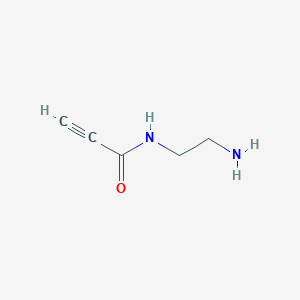
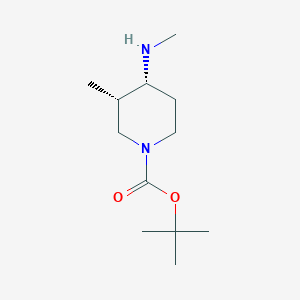
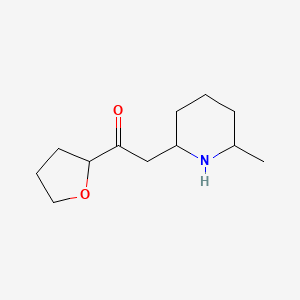
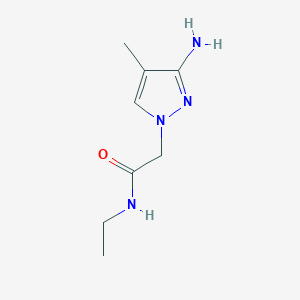
![6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13318986.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13318997.png)
